

# Fmoc-4,5-dehydro-L-leucine: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-4,5-dehydro-L-leucine*

Cat. No.: *B557896*

[Get Quote](#)

CAS Number: 87720-55-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Fmoc-4,5-dehydro-L-leucine**. This non-proteinogenic amino acid derivative is a valuable building block in peptide synthesis, offering unique structural features that can enhance the biological activity and stability of peptides.

## Core Compound Data

**Fmoc-4,5-dehydro-L-leucine** is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a double bond between the gamma and delta carbons of the leucine side chain.<sup>[1][2]</sup> This unsaturation introduces conformational rigidity and potential for further chemical modification.

## Physical and Chemical Properties

A summary of the key quantitative data for **Fmoc-4,5-dehydro-L-leucine** is presented in Table 1 for easy reference and comparison.

| Property           | Value   | Source(s)   |
|--------------------|---|---|
| CAS Number         | 87720-55-6                                      | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Molecular Formula  | C <sub>21</sub> H <sub>21</sub> NO <sub>4</sub> | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Molecular Weight   | 351.4 g/mol                                     | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Appearance         | White powder                                    | <a href="#">[1]</a>   |
| Melting Point      | 127-133 °C                                      | <a href="#">[1]</a>   |
| Purity             | ≥95% to ≥99% (HPLC)                             | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Optical Rotation   | [α] <sub>D24</sub> = -18 ± 2° (c=1 in DMF)      | <a href="#">[1]</a>   |
| Storage Conditions | 0-8°C   | <a href="#">[1]</a>   |

## Applications in Research and Drug Development

The unique structural characteristics of **Fmoc-4,5-dehydro-L-leucine** make it a valuable tool in various research and development areas:

- **Peptide Synthesis:** It is a key building block in solid-phase peptide synthesis (SPPS) for creating peptides with enhanced stability and bioactivity.[\[1\]](#)[\[2\]](#)
- **Drug Development:** The incorporation of this unsaturated amino acid can improve the pharmacokinetic properties of peptide-based drugs.[\[1\]](#)
- **Bioconjugation:** The double bond in the side chain can potentially be used as a handle for bioconjugation, allowing the attachment of other molecules.
- **Protein Engineering:** Introducing this residue into proteins can alter their structure and function, aiding in protein engineering studies.
- **Cancer Research:** Peptides containing dehydro-leucine are being explored for their potential in developing targeted cancer therapies.

## Experimental Protocols

While a specific, validated protocol for the incorporation of **Fmoc-4,5-dehydro-L-leucine** is not readily available in the public domain, a general solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry can be adapted. Special attention should be paid to the coupling step due to the potential for side reactions associated with the unsaturated side chain.

## General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

- Fmoc-Rink Amide resin
- **Fmoc-4,5-dehydro-L-leucine**
- Other required Fmoc-protected amino acids
- Deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Coupling reagents: For example, a solution of N,N'-diisopropylcarbodiimide (DIC) and OxymaPure® in DMF. Other common coupling agents include HBTU, HATU, and PyBOP.[5]  
[6]
- Washing solvent: DMF
- Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
- Dichloromethane (DCM)
- Diisopropyl ether (IPE)

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

- Fmoc Deprotection:
  - Drain the DMF.
  - Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.
  - Drain the solution.
  - Repeat the deprotection step with fresh solution for 15-20 minutes.
  - Wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Coupling:
  - In a separate vial, dissolve **Fmoc-4,5-dehydro-L-leucine** (3-5 equivalents relative to resin loading) and an equivalent amount of OxymaPure® in DMF.
  - Add DIC (3-5 equivalents) to the amino acid solution to pre-activate it.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the mixture for 1-2 hours. The coupling time may need to be optimized. Monitoring the reaction with a ninhydrin test is recommended.
  - Drain the coupling solution and wash the resin thoroughly with DMF.
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2).
- Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
- Cleavage and Deprotection:

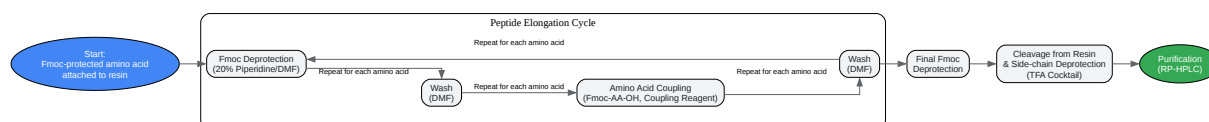
- Add the cleavage cocktail to the dried peptide-resin.
- Gently agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diisopropyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Note on Coupling: For unsaturated amino acids, the choice of coupling reagent and conditions is crucial to avoid potential side reactions, such as addition to the double bond or racemization. [7] It is advisable to use milder activation conditions and to monitor the coupling reaction closely. The use of coupling reagents like HATU or HCTU, which are known for their efficiency and lower racemization potential, could be beneficial.[5]

## Visualizations

### Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.

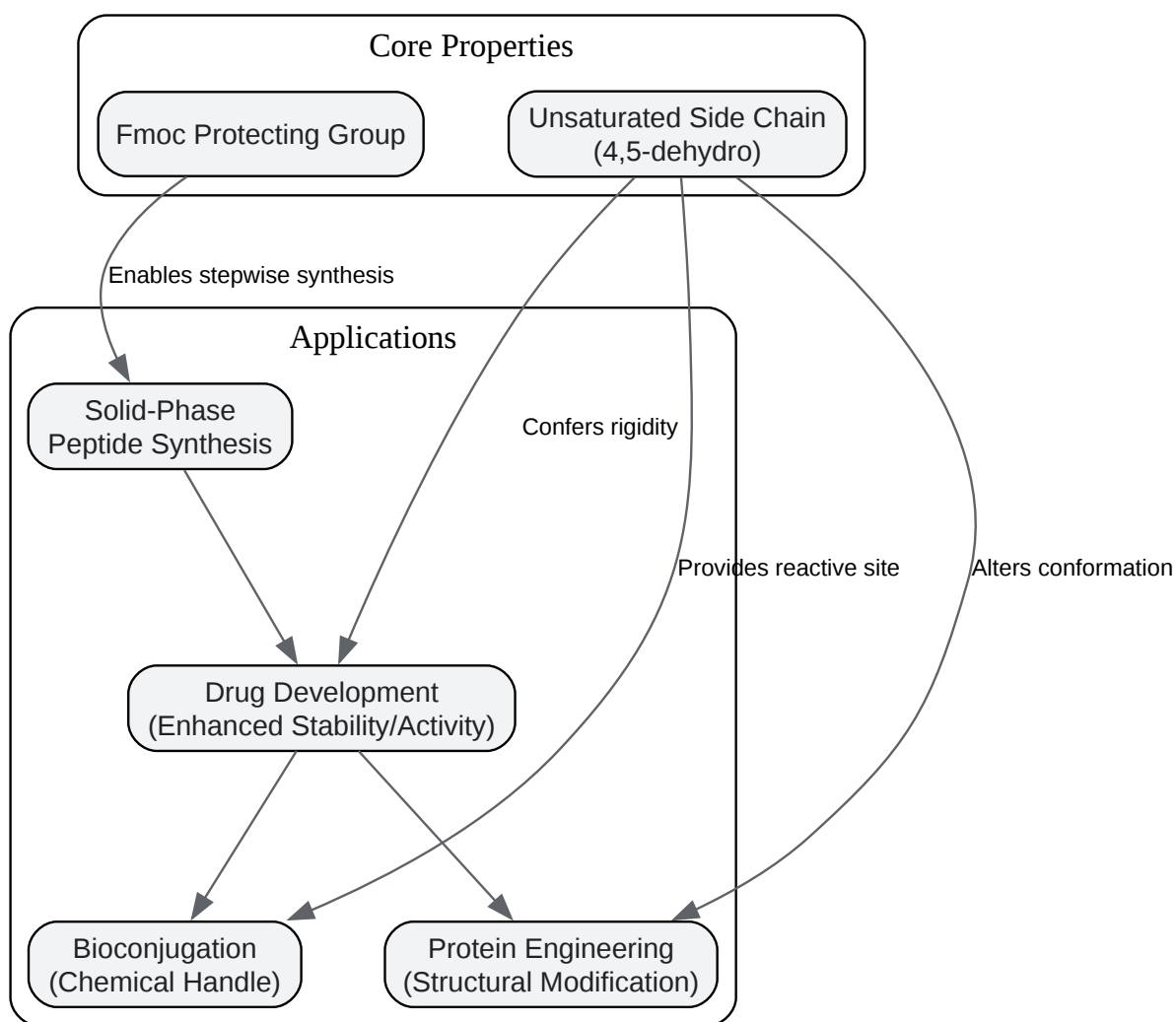


[Click to download full resolution via product page](#)

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

## Conceptual Applications of Fmoc-4,5-dehydro-L-leucine

This diagram outlines the logical relationships between the properties of **Fmoc-4,5-dehydro-L-leucine** and its applications.



[Click to download full resolution via product page](#)

Caption: Conceptual overview of the applications derived from the core properties of **Fmoc-4,5-dehydro-L-leucine**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- To cite this document: BenchChem. [Fmoc-4,5-dehydro-L-leucine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557896#fmoc-4-5-dehydro-l-leucine-cas-number\]](https://www.benchchem.com/product/b557896#fmoc-4-5-dehydro-l-leucine-cas-number)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)